Comprehensive Technical Guide on 2-(2-Carboxyvinyl)benzeneboronic Acid: Physical Properties, Solubility Profiles, and Application Workflows
Comprehensive Technical Guide on 2-(2-Carboxyvinyl)benzeneboronic Acid: Physical Properties, Solubility Profiles, and Application Workflows
As drug discovery and advanced materials science increasingly rely on bifunctional building blocks, 2-(2-Carboxyvinyl)benzeneboronic acid (also known as (E)-3-(2-boronophenyl)prop-2-enoic acid or 2-boronocinnamic acid) has emerged as a critical intermediate. Featuring both a boronic acid moiety and an α,β -unsaturated carboxylic acid (cinnamic acid derivative)[1], this compound offers unique orthogonal reactivity.
This whitepaper provides an in-depth analysis of its physicochemical properties, solubility dynamics, and field-proven experimental protocols. As a Senior Application Scientist, my goal is to move beyond basic data sheets and explain the causality behind its behavior, ensuring your synthetic or biological assays are built on self-validating, reproducible methodologies.
Physicochemical Profiling and Structural Causality
Understanding the physical properties of 2-(2-Carboxyvinyl)benzeneboronic acid is paramount for preventing degradation and optimizing reaction conditions. The presence of the rigid (E)-alkene ensures that the bulky boronic acid and carboxylic acid groups are spatially organized, minimizing steric hindrance during cross-coupling while maintaining the electron-withdrawing effect of the carboxyvinyl group[2].
Table 1: Core Physicochemical Properties
| Property | Value / Description | Scientific Implication |
| CAS Number | 374105-86-9[3] | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₉H₉BO₄[3] | Contains dual reactive sites (boronic acid + alkene/carboxylic acid). |
| Molecular Weight | 191.98 g/mol [1] | Use this exact weight for stoichiometric calculations; adjust if boroxine formation is detected. |
| Melting Point | 170°C to 172°C[1] | A broad or depressed melting point indicates dehydration to the boroxine anhydride. |
| Appearance | White to off-white solid | Discoloration (yellowing) often indicates oxidation of the alkene or boronic acid. |
| Purity Standard | Typically ≥95% to 98%[4] | High purity is required to prevent catalyst poisoning in Pd-mediated reactions. |
Expert Insight: Boronic acids are notorious for undergoing spontaneous, reversible dehydration to form cyclic trimeric anhydrides (boroxines) upon standing or heating. If your batch exhibits a lower-than-expected apparent mass in LC-MS or a skewed melting point, it has likely formed a boroxine. This does not ruin the reagent; boroxines rapidly hydrolyze back to the active monomeric boronic acid in the presence of aqueous bases during reactions.
Solubility Dynamics and Solvent Selection Rationale
The solubility of 2-(2-Carboxyvinyl)benzeneboronic acid is governed by its amphiphilic and ionizable nature. The compound possesses two distinct acidic protons: the carboxylic acid ( pKa≈4.5 ) and the boronic acid ( pKa≈9.0 ).
Table 2: Empirical Solubility Matrix
| Solvent System | Solubility Level | Rationale & Application |
| Deionized Water (pH 7) | Poor | The neutral species forms strong intermolecular hydrogen-bonded networks, resisting aqueous solvation. |
| Aqueous Base (pH > 9) | High | Deprotonation of both the -COOH and -B(OH)₂ groups yields a highly soluble di-anion. Ideal for aqueous Suzuki couplings. |
| DMSO / DMF | High | Strong polar aprotic solvents disrupt hydrogen bonding. Recommended for long-term master stock solutions. |
| Methanol / Ethanol | Moderate to High | Good for recrystallization, but prolonged storage may lead to trace esterification of the carboxylic acid. |
| Hexanes / Toluene | Insoluble | Useful as anti-solvents for precipitating the compound during purification. |
Logical Relationship: pH-Dependent Ionization
To successfully formulate this compound for biological assays or aqueous phase reactions, one must navigate its ionization states. The diagram below illustrates the causality between pH adjustments and the resulting solubility states.
Caption: pH-dependent ionization pathway and solubility states of the compound.
Protocol 1: Preparation of a Self-Validating 100 mM Master Stock
Objective: Create a stable stock solution for downstream screening while preventing protodeboronation.
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Weighing: Accurately weigh 19.20 mg of 2-(2-Carboxyvinyl)benzeneboronic acid.
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Dissolution: Add 1.0 mL of anhydrous, molecular-sieve-dried Dimethyl Sulfoxide (DMSO).
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Agitation: Vortex for 30 seconds. Causality: Anhydrous DMSO prevents the hydrolytic cleavage of the C-B bond (protodeboronation), which is a common degradation pathway for electron-deficient boronic acids.
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Validation: Visually inspect against a dark background. The solution must be optically clear. Any turbidity indicates polymeric boroxine formation; if observed, add 1-2 μL of LC-MS grade water to force hydrolysis back to the monomer.
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Storage: Aliquot into amber vials, purge with Argon, and store at -20°C.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The most prominent application of 2-(2-Carboxyvinyl)benzeneboronic acid is its use as a nucleophilic coupling partner in Suzuki-Miyaura reactions[5]. The presence of the free carboxylic acid presents a specific stoichiometric challenge that must be addressed to maintain catalytic turnover[6].
Expert Insight - Stoichiometric Compensation: In standard Suzuki couplings, 2.0 equivalents of base are sufficient. However, because this boronic acid contains a free -COOH group, the first equivalent of base is immediately consumed by acid-base neutralization. You must use a minimum of 3.0 to 3.5 equivalents of base to ensure sufficient hydroxide/carbonate is available to activate the boronic acid into the reactive "ate" complex required for the transmetalation step.
Caption: Workflow for Suzuki-Miyaura coupling using 2-(2-Carboxyvinyl)benzeneboronic acid.
Protocol 2: Optimized Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 2-(2-Carboxyvinyl)benzeneboronic acid (1.2 mmol, 230 mg), Pd(PPh3)4 (0.05 mmol, 5 mol%), and K2CO3 (3.5 mmol, 483 mg).
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Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Causality: The water is strictly necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.
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Degassing: Subject the mixture to three freeze-pump-thaw cycles or bubble with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and can induce homocoupling of the boronic acid.
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Heating: Stir the reaction at 90°C under Argon for 16 hours.
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Workup & Isolation: Cool to room temperature. The product will likely be in the aqueous layer as a soluble carboxylate salt. Wash the aqueous layer with Ethyl Acetate to remove organic impurities and catalyst residues. Then, carefully acidify the aqueous layer with 1M HCl to pH 3. The cross-coupled cinnamic acid derivative will precipitate and can be collected via vacuum filtration.
Handling, Stability, and Storage
To ensure the longevity of 2-(2-Carboxyvinyl)benzeneboronic acid, adhere to the following safety and storage guidelines based on standard chemical safety data[7]:
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Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent gradual oxidation.
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Temperature: Keep refrigerated (2°C to 8°C) or at room temperature in a tightly sealed, dry container.
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Safety: The compound is classified as a potential skin and eye irritant (Category 2)[7]. Handle within a certified fume hood using standard PPE (nitrile gloves, safety goggles). Avoid dust formation, as inhalation of fine boronic acid powders can irritate the respiratory tract.
References
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Fisher Scientific. "2-(2-Carboxyvinyl)benzeneboronic acid, 98%, Thermo Scientific 250 mg | Buy Online". Fisher Scientific Ireland. Available at:[Link]
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Alfa Aesar / ABConline. "Properties and Applications of Boronic Acids". ABConline.de. Available at:[Link]
Sources
- 1. 2-(2-Carboxyvinyl)benzeneboronic acid, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. 2-(2-Carboxyvinyl)benzeneboronic acid, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. 2-(2-Carboxyvinyl)benzeneboronic acid, 98% | Grogg-Shop [grogg-chemie.ch]
- 4. aldlab-chemicals_ [aldlab.com]
- 5. backoffice.abconline.de [backoffice.abconline.de]
- 6. backoffice.abconline.de [backoffice.abconline.de]
- 7. fishersci.com [fishersci.com]
